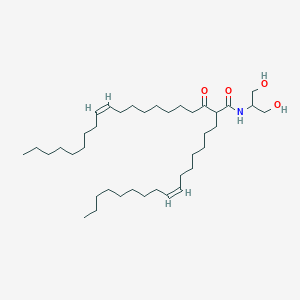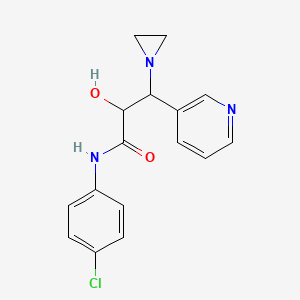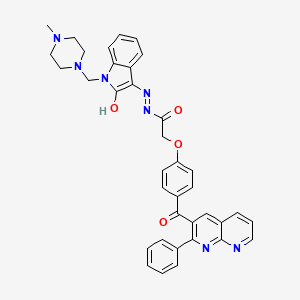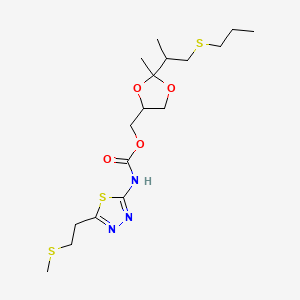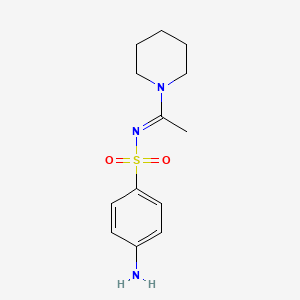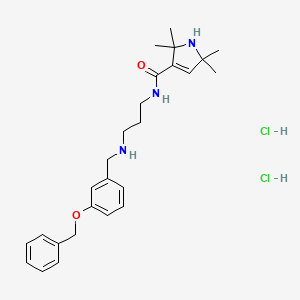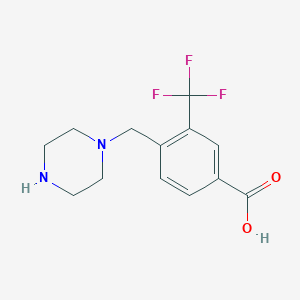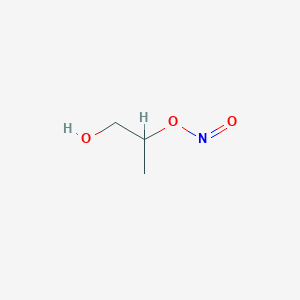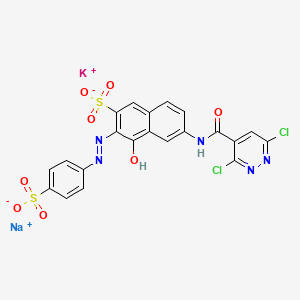
1H-Imidazolium, 1-((dimethylamino)carbonyl)-3-methyl-, perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((Dimethylamino)carbonyl)-3-methyl-1H-imidazolium perchlorate is a unique organic compound characterized by its imidazolium core and perchlorate anion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Dimethylamino)carbonyl)-3-methyl-1H-imidazolium perchlorate typically involves the reaction of 1-methylimidazole with dimethylcarbamoyl chloride in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require controlled temperatures and inert atmospheres to prevent decomposition or unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1-((Dimethylamino)carbonyl)-3-methyl-1H-imidazolium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can yield demethylated or deaminated products.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized imidazolium derivatives .
科学研究应用
1-((Dimethylamino)carbonyl)-3-methyl-1H-imidazolium perchlorate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical transformations.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and as a component in specialty chemicals
作用机制
The mechanism of action of 1-((Dimethylamino)carbonyl)-3-methyl-1H-imidazolium perchlorate involves its interaction with molecular targets through its imidazolium core. This core can engage in hydrogen bonding, π-π interactions, and electrostatic interactions with various biomolecules and substrates. These interactions can modulate the activity of enzymes, receptors, and other molecular pathways .
相似化合物的比较
- 1-Ethyl-3-methylimidazolium perchlorate
- 1-Butyl-3-methylimidazolium perchlorate
- 1-Methyl-3-(dimethylamino)imidazolium perchlorate
Comparison: 1-((Dimethylamino)carbonyl)-3-methyl-1H-imidazolium perchlorate is unique due to its dimethylamino carbonyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical transformations and potentially more effective in specific applications compared to its analogs .
属性
CAS 编号 |
95893-28-0 |
|---|---|
分子式 |
C7H12ClN3O5 |
分子量 |
253.64 g/mol |
IUPAC 名称 |
N,N,3-trimethylimidazol-3-ium-1-carboxamide;perchlorate |
InChI |
InChI=1S/C7H12N3O.ClHO4/c1-8(2)7(11)10-5-4-9(3)6-10;2-1(3,4)5/h4-6H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
JUJWKSZETQYRJW-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CN(C=C1)C(=O)N(C)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




